molecular formula C7H5FN2O B1367791 4-Fluoro-1,2-benzoxazol-3-amine CAS No. 904815-05-0

4-Fluoro-1,2-benzoxazol-3-amine

Cat. No.: B1367791
CAS No.: 904815-05-0
M. Wt: 152.13 g/mol
InChI Key: YYCPEUWXNKDHQE-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound that belongs to the benzoxazole family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 4-Fluoro-1,2-benzoxazol-3-amine typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Fluoro-1,2-benzoxazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-1,2-benzoxazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.

    Biology: The compound has shown potential in biological studies due to its antimicrobial and antifungal properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and infections.

    Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Fluoro-1,2-benzoxazol-3-amine can be compared with other similar compounds such as:

    4-Fluoro-1,3-benzoxazol-2-amine: This compound has a similar structure but differs in the position of the fluorine atom.

    2-Aminobenzoxazole: Another benzoxazole derivative with different functional groups.

    Benzoxazole: The parent compound of the benzoxazole family, which serves as a basis for many derivatives

This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPEUWXNKDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586243
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-05-0
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.00 g (35.65 mmol) of potassium tert-butoxide and 2.60 g (34.64 mmol) of acetohydroxamic acid are dissolved in 50 ml of dry dimethylformamide and stirred at room temperature for 45 minutes. After the addition of 3.30 g (23.72 mmol) of 2,6-difluorobenzonitrile, the mixture is stirred at 50° C. for 16 hours. The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. After drying and concentration of the organic phase, 3.2 g of a yellow resin are obtained, which, according to 1H NMR, is about 85% pure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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